molecular formula C20H18O6 B2393201 Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-40-0

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Cat. No.: B2393201
CAS No.: 869080-40-0
M. Wt: 354.358
InChI Key: KOVDXWNPVRVFPD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a synthetic chromenone derivative characterized by a coumarin (2-oxochromene) backbone substituted with a 4-methoxyphenyl group at position 3 and an ethoxyacetate ester at position 5. Chromenones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and vasodilatory effects. The methoxy and ester substituents in this compound likely modulate its physicochemical properties, such as lipophilicity and bioavailability, which influence its biological interactions .

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDXWNPVRVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate typically involves the condensation of 4-methoxyphenylglyoxal with 7-hydroxy-4-methylcoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds. These products are of interest for their potential biological activities and applications in material science .

Scientific Research Applications

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features, molecular properties, and reported bioactivities of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate with similar chromenone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound (Target Compound) 3-(4-methoxyphenyl), 7-oxyacetate C₃₁H₂₆O₈* 526.5 Hypothesized antioxidant/anti-inflammatory activity
Carbocromen (Chromonar) 3-(2-diethylaminoethyl), 4-methyl C₂₀H₂₇NO₅ 361.4 Antianginal vasodilator
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate 3-(7-methoxy-2-oxochromen-4-yl) C₂₃H₁₈O₈ 422.4 High molecular complexity, potential dual chromenone activity
2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate 3-(4-chlorophenyl), 4-oxo, propanoate ester C₂₃H₂₁ClO₇ 444.86 Chlorophenyl group enhances halogen bonding interactions
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(3,4-dimethoxyphenyl), 2-(trifluoromethyl) C₂₂H₁₉F₃O₈ 452.38 Trifluoromethyl group increases lipophilicity (XLogP3: ~3.5)

*Note: The molecular formula for the target compound is inferred based on structural analogs.

Key Observations

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ). Diethylaminoethyl in Carbocromen () confers vasodilatory properties, likely due to its basic amine group interacting with ion channels.

Ester Modifications: Replacement of the ethoxyacetate group with 2-ethoxyethyl propanoate (as in ) introduces a longer alkyl chain, which may alter solubility and tissue penetration.

Lipophilicity Trends :

  • The trifluoromethyl group in significantly increases lipophilicity (XLogP3: ~3.5), making it more membrane-permeable than the target compound (estimated XLogP3: ~2.8).

Biological Activity

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate, with the molecular formula C20H18O6, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chromen-2-one core and is characterized by a methoxyphenyl group and an ethyl ester moiety. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H18O6
Molecular Weight354.35 g/mol
CAS Number869080-40-0
Melting Point188.5 - 189.3 °C

The biological activity of this compound is attributed to its interaction with various molecular targets. The chromen-2-one core can modulate enzyme activity and receptor interactions, while the methoxyphenyl group enhances binding affinity. The ester moiety aids in cellular uptake, facilitating its distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. This compound may serve as a lead compound in developing novel anticancer agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at various concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Research

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these results, demonstrating the compound's potential as an anticancer therapeutic agent.

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